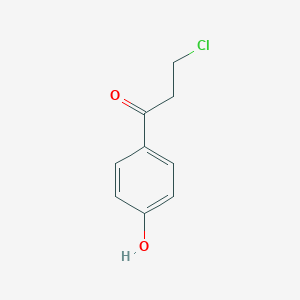

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46501. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBKSZGQHXBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286561 | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-38-9 | |

| Record name | 7182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Executive Summary: 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS No. 7182-38-9) is a valuable chemical intermediate, pivotal in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a reactive chloropropyl chain and a phenolic group, makes it a versatile building block for introducing a propiophenone moiety. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental protocols, and mechanistic considerations. We will dissect the widely employed Friedel-Crafts acylation and the related Fries rearrangement, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

Chemical Profile: this compound

This compound is a hydroxyaryl ketone with the molecular formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol .[3] It presents as a solid, typically white to off-white, and is a key precursor in more complex molecular architectures.[1]

| Property | Value | Source |

| CAS Number | 7182-38-9 | [4][5] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Applications in Synthesis

The strategic value of this compound lies in its bifunctional nature. The ketone and aryl chloride moieties can be selectively manipulated to build diverse molecular scaffolds. It is a known reagent in the synthesis of Mannich base derivatives, which have been investigated for therapeutic applications, including the treatment of Chagas disease.[1][2]

Core Synthesis Methodologies

The construction of the this compound backbone is most effectively achieved through electrophilic aromatic substitution on a phenol ring. The two premier strategies are the direct Friedel-Crafts acylation and the two-step O-acylation followed by a Fries rearrangement.

Pathway I: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[6] This pathway involves the direct, Lewis acid-catalyzed reaction of phenol with 3-chloropropionyl chloride.

The reaction is initiated by the activation of the acylating agent, 3-chloropropionyl chloride, by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[8][9] This acylium ion is the key species that attacks the electron-rich phenol ring.

Caption: Generation of the acylium ion electrophile.

Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[10]

-

O-Acylation (Kinetic Product): This reaction is often faster and can be promoted by base catalysis or small amounts of acid catalyst.

-

C-Acylation (Thermodynamic Product): This is the desired pathway. The product is more stable and its formation is favored under thermodynamic control, which typically requires a stoichiometric excess of the Lewis acid catalyst.[10] The excess AlCl₃ coordinates with the lone pairs on the phenolic oxygen, which deactivates the ring somewhat but also prevents O-acylation.[10] This coordination also complexes with the final ketone product, necessitating at least a stoichiometric amount of the catalyst.[11]

Caption: Competing C- and O-acylation pathways for phenol.

Pathway II: The Fries Rearrangement

An alternative strategy is the Fries rearrangement, which converts a phenolic ester into a hydroxyaryl ketone.[12][13] This approach involves two distinct steps:

-

Esterification: Phenol is first O-acylated with 3-chloropropionyl chloride to form phenyl 3-chloropropanoate. This step is typically performed under conditions that favor kinetic control.

-

Rearrangement: The isolated phenyl ester is then treated with a Lewis acid (like AlCl₃) to induce the migration of the acyl group from the oxygen to the aromatic ring.[14][15]

The regioselectivity of the Fries rearrangement (ortho- vs. para-substitution) is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the para-product, which is the desired isomer in this case.[13][14] The use of polar solvents can also promote para-selectivity.[13]

Caption: The two-step synthesis pathway via Fries rearrangement.

Reagent Selection and Preparation

Primary Reactants

-

Phenol: Standard reagent-grade phenol should be used. It should be free of water, as moisture will react violently with and consume the Lewis acid catalyst.

-

3-Chloropropionyl Chloride: This is a key reagent. While commercially available, its synthesis is straightforward and may be necessary. A common method is the reaction of acrylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene, often in the presence of a catalyst like DMF.[16][17][18] Continuous flow methods have also been developed for safer, on-demand production.[16]

Catalysts

-

Aluminum Chloride (AlCl₃): The most common and cost-effective Lewis acid for these reactions. It must be anhydrous, as any moisture will decompose it.[7] A stoichiometric amount or more is required for Friedel-Crafts acylation of phenols.[11]

-

Other Lewis Acids (TiCl₄, SnCl₄, BF₃): These can also catalyze the reaction and may offer different selectivity or milder conditions in some cases.[12]

-

Brønsted Acids (Methanesulfonic Acid - MSA): MSA has been shown to be an effective and more environmentally benign catalyst for Fries rearrangements, often providing excellent para-selectivity.[15][19]

Validated Experimental Protocols

The following protocols are adapted from established procedures for Friedel-Crafts acylation and provide a reliable framework for synthesis.[20]

Protocol: Direct Friedel-Crafts Acylation of Phenol

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. Ensure all glassware is oven-dried. Purge the system with an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene.

-

Cooling: Cool the stirred AlCl₃ suspension to 0°C using an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a solution of phenol (1.0 equivalent) and 3-chloropropionyl chloride (1.05 equivalents) in the same dry solvent.

-

Reaction Execution: Add the reactant solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. Vigorous HCl evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with dichloromethane.

-

Purification: Combine the organic extracts and wash sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography on silica gel.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis Type | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the ~6.9 and ~7.9 ppm region), a phenolic -OH proton (a broad singlet), and two triplets for the -CH₂CH₂Cl protons (~3.3 and ~4.0 ppm).[21] |

| ¹³C NMR | A carbonyl carbon signal (~198 ppm), signals for the substituted aromatic ring, and two aliphatic carbon signals. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (184.62) with a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope. |

| Infrared (IR) | A broad -OH stretch (~3300 cm⁻¹), a sharp C=O stretch (~1670 cm⁻¹), and C-Cl stretching in the fingerprint region. |

| Melting Point | Literature values should be consulted for comparison with the purified solid. |

Conclusion

The synthesis of this compound is most reliably achieved via a direct Friedel-Crafts acylation of phenol using 3-chloropropionyl chloride and a stoichiometric amount of aluminum chloride. This method offers a direct route to the desired para-substituted product. While the Fries rearrangement presents a viable alternative, it requires an additional step and careful control of reaction conditions to ensure high para-selectivity. For drug development professionals and researchers, mastering the nuances of the Friedel-Crafts acylation of this activated yet sensitive phenolic substrate is key to accessing this valuable synthetic intermediate efficiently and in high purity.

References

-

Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

-

Organic Preparations and Procedures International. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. [Link]

-

Wolters Kluwer. Fries Rearrangement. [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

Sathee Jee. Friedel Crafts Reaction. [Link]

-

Eureka | Patsnap. Preparation method of 3-chloropropionyl chloride. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

University of Calgary. Acylation of phenols. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. 3-Chloro-1-(4-methylphenyl)propan-1-one. [Link]

Sources

- 1. 3-Chloro-1-(4-methylphenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 7182-38-9 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 8. byjus.com [byjus.com]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Fries重排 [sigmaaldrich.cn]

- 13. byjus.com [byjus.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3-Chloropropionyl chloride synthesis - chemicalbook [chemicalbook.com]

- 18. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. This compound(7182-38-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a versatile chemical intermediate. The document elucidates its chemical and physical properties, details its molecular structure through spectroscopic analysis, and presents a robust protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide explores the compound's reactivity and its significant applications as a pivotal building block in the synthesis of various biologically active molecules, including chalcones and flavonoids, which are of considerable interest in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-Chloro-4'-hydroxypropiophenone, is an aromatic ketone that incorporates a reactive β-chloroethyl group and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecular architectures. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of various heterocyclic compounds and natural product analogues with potential therapeutic activities.[1][2] This guide aims to provide a detailed technical resource for researchers, covering the fundamental chemical properties, structural characterization, synthesis, and reactivity of this important building block.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a molecule are foundational to its application in chemical synthesis. This section details the key identifiers and characteristics of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a 4-hydroxyphenyl group attached to a propan-1-one chain, with a chlorine atom at the C3 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for handling, storage, and designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| CAS Number | 7182-38-9 | [4] |

| Appearance | White to off-white solid | [2] |

| Density | 1.253 g/cm³ | [5] |

| Flash Point | 171.9 °C | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=CC=C1C(=O)CCCl)O | [3] |

| InChI Key | QRXBKSZGQHXBDO-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of 3-chloropropionyl chloride with the Lewis acid catalyst. This highly electrophilic species then attacks the electron-rich phenol ring, primarily at the para position due to the ortho, para-directing effect of the hydroxyl group and for steric reasons. A subsequent workup quenches the reaction and liberates the final product. It is crucial to use a stoichiometric amount or more of the catalyst because the product ketone can form a complex with the Lewis acid.[8]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[6][7]

Materials:

-

Phenol

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: Dissolve phenol (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | s | 1H | Ar-OH |

| ~7.8 | d | 2H | Ar-H (ortho to C=O) |

| ~6.9 | d | 2H | Ar-H (meta to C=O) |

| ~3.9 | t | 2H | -CH₂-Cl |

| ~3.4 | t | 2H | -C(=O)-CH₂ - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O |

| ~162 | C -OH |

| ~131 | C -H (ortho to C=O) |

| ~129 | C -C=O |

| ~116 | C -H (meta to C=O) |

| ~41 | -C H₂-Cl |

| ~39 | -C(=O)-C H₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

| ~750 | C-Cl stretch | Alkyl chloride |

Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 184/186 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 121 | [M - CH₂CH₂Cl]⁺ or [HOC₆H₄CO]⁺ |

| 93 | [HOC₆H₄]⁺ |

Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl group, the ketone, and the alkyl chloride.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base. It is also an activating, ortho, para-directing group for further electrophilic aromatic substitution, although the ketone group is deactivating.

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

-

Alkyl Chloride: The chlorine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution reactions. This is a key feature for its use as a synthetic building block.

The compound should be stored in a cool, dry place away from strong oxidizing agents and bases. Stability data is limited, and it is recommended to handle it in a well-ventilated area.[5]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.

Synthesis of Chalcones and Flavonoids

This compound serves as a precursor for the synthesis of chalcones, which are open-chain flavonoids with a 1,3-diaryl-2-propen-1-one backbone.[11] Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves the reaction of this compound with an aromatic aldehyde in the presence of a base. The resulting chalcone can then be cyclized to form flavonoids, another important class of natural products with diverse biological activities.[12]

Building Block in Medicinal Chemistry

The reactive alkyl chloride moiety allows for the introduction of various nucleophiles, leading to the formation of a diverse library of compounds for biological screening.[1] For instance, reaction with amines can lead to the formation of Mannich bases, a class of compounds with applications in the treatment of various diseases.[2] Its structural motif is found in precursors to more complex molecules investigated for a range of therapeutic targets.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure and the presence of multiple reactive functional groups provide a versatile platform for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. A thorough understanding of its chemical properties, a reliable synthetic protocol, and an appreciation of its reactivity are essential for its effective utilization in the laboratory. This guide provides a solid foundation for researchers working with this important synthetic building block.

References

- Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2635.

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (2019). Organic Syntheses, 96, 134-147.

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C9H9ClO2 | CID 240358 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanone, 3-chloro-1-phenyl- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents. (n.d.).

-

CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. (n.d.). Retrieved January 14, 2026, from [Link]

- Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2017). Biomedical Journal of Scientific & Technical Research, 1(6).

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). International Journal of Molecular Sciences, 25(4), 2307.

-

Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety. (n.d.). Retrieved January 14, 2026, from [Link]

-

22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0 - Matrix Fine Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Chloro-1-(4-methylphenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. This compound(7182-38-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 7182-38-9 [chemicalbook.com]

- 11. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 3-chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of 3-chloro-1-(4-hydroxyphenyl)propan-1-one in Modern Chemistry

This compound, registered under CAS number 7182-38-9, is a substituted propiophenone derivative that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloropropyl chain and a phenolic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its characterization, and insights into its applications, particularly within the realm of medicinal chemistry and drug development. For professionals in these fields, understanding the handling, analysis, and synthetic utility of this compound is crucial for leveraging its potential in creating novel chemical entities.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 7182-38-9 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][3] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Chloro-4'-hydroxypropiophenone | [2][4] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | |

| InChI Key | QRXBKSZGQHXBDO-UHFFFAOYSA-N | [3] |

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The following protocol is a representative method, followed by a rigorous, self-validating characterization workflow to ensure the identity and purity of the final product.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the acylation of phenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

Phenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Phenol Addition: Following the addition of the acyl chloride, add a solution of phenol (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride complexes and separates the organic layer.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst and inhibit the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is an effective Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution on the electron-rich phenol ring.

-

Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

-

Aqueous Workup: The acidic workup is necessary to break down the product-catalyst complex and remove the aluminum salts. The bicarbonate wash neutralizes any remaining acid.

Workflow for Structural Characterization and Purity Verification

The following workflow ensures the unambiguous identification and purity assessment of the synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Step-by-Step Methodologies for Characterization:

-

Mass Spectrometry (MS):

-

Protocol: A sample of the purified compound is introduced into a mass spectrometer (e.g., using electrospray ionization, ESI).

-

Expected Outcome: The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 185, corresponding to the protonated molecule, and show the characteristic isotopic pattern for a compound containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). This analysis confirms the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum of the solid sample is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Outcome: The spectrum should exhibit characteristic absorption bands for the key functional groups:

-

A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the phenolic group.

-

A strong, sharp peak around 1670-1685 cm⁻¹ indicative of the C=O (ketone) stretch.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A peak around 700-800 cm⁻¹ associated with the C-Cl stretch.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the ¹H NMR spectrum is acquired.

-

Expected Outcome: The spectrum will show distinct signals for the different protons in the molecule. The expected chemical shifts (δ) and multiplicities are:

-

A triplet at approximately 3.4-3.6 ppm for the two protons of the -CH₂- group adjacent to the carbonyl.

-

A triplet at approximately 3.8-4.0 ppm for the two protons of the -CH₂- group adjacent to the chlorine atom.

-

A doublet at around 6.8-7.0 ppm for the two aromatic protons ortho to the hydroxyl group.

-

A doublet at around 7.8-8.0 ppm for the two aromatic protons ortho to the carbonyl group.

-

A singlet for the phenolic -OH proton (its chemical shift can vary and it may be exchangeable with D₂O).

-

-

¹³C NMR Protocol: The ¹³C NMR spectrum is acquired from the same sample.

-

Expected Outcome: The spectrum will show the expected number of carbon signals, including signals for the carbonyl carbon (around 195-200 ppm), the aromatic carbons, and the two aliphatic carbons of the propyl chain.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material or intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to perform further chemical modifications at three key positions: the chlorine atom, the carbonyl group, and the phenolic hydroxyl group.

A significant application is in the synthesis of Mannich bases . The reactive α-methylene group to the carbonyl can be involved in Mannich reactions, or the terminal chlorine can be displaced by amines. For instance, a related compound, 3-chloro-1-(4-methylphenyl)propan-1-one, is used to synthesize Mannich base-type derivatives that have been investigated for the treatment of Chagas disease[5]. The 4-hydroxy group on the phenyl ring of CAS 7182-38-9 provides an additional handle for modification, such as etherification, to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Caption: Synthetic utility of this compound.

Conclusion

This compound (CAS 7182-38-9) is a well-characterized chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its defined physicochemical properties and straightforward characterization via standard analytical techniques make it a reliable building block. The presence of multiple reactive sites allows for diverse synthetic transformations, enabling the creation of libraries of complex molecules for screening and drug development programs. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this versatile compound in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Versatile Ketone: A Technical Guide to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Introduction: A Key Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the strategic value of certain molecular scaffolds cannot be overstated. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, also known as 3-Chloro-4'-hydroxypropiophenone, is one such pivotal intermediate.[1][2] With its unique combination of a reactive chloropropyl chain, a ketone, and a phenolic ring, this compound serves as a versatile and highly valued building block for constructing more complex, biologically active molecules.[3] Its structure is a frequent starting point for creating a variety of pharmaceutical agents, from cardiovascular drugs to selective estrogen receptor modulators (SERMs).[4][5][6]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its chemical properties, delve into the primary synthetic methodologies with detailed protocols, analyze its spectroscopic signature, and showcase its critical applications in the synthesis of high-value pharmaceutical compounds.

Core Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-Chloro-4'-hydroxypropiophenone | [1][2] |

| CAS Number | 7182-38-9 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [2][3][7] |

| Molecular Weight | 184.62 g/mol | [2][3][7] |

| Appearance | White to off-white solid | [4] |

| XLogP3 | 2.1 | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through two classic reactions of aromatic compounds: the Fries Rearrangement and the Friedel-Crafts Acylation. The choice between these routes depends on starting material availability, desired regioselectivity, and reaction conditions.

Method 1: The Fries Rearrangement (Preferred for Para-Selectivity)

The Fries rearrangement is an elegant and powerful method for converting a phenolic ester into a hydroxy aryl ketone.[8][9] This reaction is particularly valuable because, by controlling the temperature, one can favor the formation of the para-isomer, which is our target compound.[8]

Reaction Principle: The synthesis begins with the O-acylation of phenol with 3-chloropropionyl chloride to form phenyl 3-chloropropanoate. This ester is then subjected to a Lewis acid-catalyzed rearrangement. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen, weakening the ester linkage and facilitating the migration of the acyl group onto the aromatic ring.[9]

Causality in Experimental Design:

-

Low Temperature for Para-Selectivity: Conducting the rearrangement at low temperatures (0-25°C) favors the formation of the para-substituted product. This is a classic example of kinetic versus thermodynamic control; the para position is sterically more accessible, leading to a lower activation energy pathway (kinetic control). At higher temperatures, the reaction favors the more thermodynamically stable ortho-isomer, which can form a bidentate complex with the aluminum catalyst.[8][9]

-

Lewis Acid Stoichiometry: More than one equivalent of AlCl₃ is required. The first equivalent coordinates to the carbonyl group of the ester, a second equivalent is needed to coordinate with the product's phenolic hydroxyl and ketone groups, and a catalytic amount facilitates the reaction itself.[10]

Caption: Fries Rearrangement workflow for synthesis.

Detailed Experimental Protocol (Representative):

-

Ester Formation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add pyridine (1.1 eq.) followed by the dropwise addition of 3-chloropropionyl chloride (1.05 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield phenyl 3-chloropropanoate.

-

Fries Rearrangement: Charge a new, dry three-neck flask with anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous nitrobenzene or 1,2-dichloroethane as the solvent. Cool the suspension to 0°C. Add the phenyl 3-chloropropanoate (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction and Work-up: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC or HPLC. After completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Method 2: Direct Friedel-Crafts Acylation

Direct acylation of phenol with 3-chloropropionyl chloride is also a viable route. However, this method can be less selective and presents unique challenges.[11][12]

Reaction Principle: In this electrophilic aromatic substitution, the Lewis acid (AlCl₃) activates the 3-chloropropionyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich phenol ring.[12][13]

Causality in Experimental Design:

-

Competing Reactions: The free hydroxyl group of phenol can compete with the aromatic ring for the acylating agent, leading to O-acylation (forming the ester) as a significant side product.[11]

-

Directing Effects: The hydroxyl group is a strong ortho, para-director. This means a mixture of 2-acylated and 4-acylated phenols will be formed. While the para-product is often favored due to reduced steric hindrance, separation of the isomers can be challenging.

-

Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide may favor ortho-acylation, while more polar solvents like nitrobenzene can favor the para-product.[8]

Caption: Friedel-Crafts acylation pathway and products.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[14][15]

| Technique | Expected Data & Interpretation |

| ¹H NMR | ~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. ~7.90 ppm (d, 2H, J ≈ 8.8 Hz): Aromatic protons ortho to the carbonyl group (H-2', H-6'). ~6.90 ppm (d, 2H, J ≈ 8.8 Hz): Aromatic protons meta to the carbonyl group (H-3', H-5'). ~3.95 ppm (t, 2H, J ≈ 6.5 Hz): Methylene protons adjacent to the chlorine atom (-CH₂Cl). ~3.40 ppm (t, 2H, J ≈ 6.5 Hz): Methylene protons adjacent to the carbonyl group (-COCH₂-). |

| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~162 ppm: Phenolic carbon (C-4'). ~131 ppm: Aromatic carbons ortho to carbonyl (C-2', C-6'). ~129 ppm: Aromatic carbon bearing the acyl group (C-1'). ~116 ppm: Aromatic carbons meta to carbonyl (C-3', C-5'). ~41 ppm: Methylene carbon adjacent to chlorine (-CH₂Cl). ~39 ppm: Methylene carbon adjacent to carbonyl (-COCH₂-). |

| IR (KBr) | ~3300-3400 cm⁻¹ (broad): O-H stretching of the phenol. ~1670 cm⁻¹ (strong): C=O stretching of the aryl ketone. ~1600, 1580 cm⁻¹: C=C stretching of the aromatic ring. ~1280 cm⁻¹: C-O stretching of the phenol. ~750 cm⁻¹: C-Cl stretching. |

| Mass Spec (EI) | m/z 184/186 (M⁺): Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. m/z 121: Fragment corresponding to the [HOC₆H₄CO]⁺ ion (loss of CH₂CH₂Cl). |

Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chloro-ketone functionality allows for a wide range of subsequent transformations, making it a cornerstone in the synthesis of numerous pharmaceutical agents.

Gateway to Pharmacologically Active Scaffolds

The β-chloro ketone moiety is an excellent electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This provides a straightforward entry into diverse molecular frameworks.

-

Synthesis of Mannich Bases: While not a direct Mannich reaction, the compound is a precursor to molecules that are structurally analogous to Mannich bases. The chlorine atom can be displaced by primary or secondary amines to create β-amino ketones. These motifs are prevalent in many drug classes, including anesthetics, antipsychotics, and cardiovascular agents. The analogue, 3-chloro-1-(4-methylphenyl)propan-1-one, is explicitly used to synthesize Mannich base derivatives for treating Chagas disease.[4]

-

Precursor to Cardiovascular Drugs (e.g., Buflomedil): Although direct synthesis schemes starting from our title compound are proprietary or less common, it serves as a key structural template for drugs like Buflomedil. The synthesis of Buflomedil involves the reaction of a similar chloro-ketone with pyrrolidine, highlighting the industrial relevance of this type of intermediate.

-

Intermediate for Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): Raloxifene is a complex benzothiophene derivative used to treat osteoporosis and reduce the risk of breast cancer in postmenopausal women.[5][16] Several patented syntheses of Raloxifene and its analogues involve a Friedel-Crafts acylation step to construct the core structure.[16][17] this compound represents a key fragment of the final Raloxifene molecule, specifically the C-benzoyl group attached to the benzothiophene core. Synthetic routes often build the benzothiophene first and then acylate it with a derivative of 4-hydroxybenzoyl chloride, a process for which our title compound is a direct precursor or a closely related structural analogue.

Caption: Key synthetic transformations and resulting scaffolds.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[13]

Conclusion

This compound is more than just a simple ketone; it is a strategically important intermediate that provides a reliable and versatile entry point into a multitude of complex molecular architectures. Its synthesis, primarily via the regioselective Fries rearrangement, is well-established, and its chemical reactivity is ideally suited for the construction of high-value pharmaceutical compounds. For research teams engaged in drug discovery and development, a comprehensive understanding of this compound's synthesis, properties, and reactive potential is a significant asset in the efficient design and execution of novel synthetic campaigns.

References

A numbered list of all sources cited in the text, including titles, sources, and verifiable URLs, would be compiled here.

Sources

- 1. 3-Chloro-4'-hydroxypropiophenone - Lead Sciences [lead-sciences.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Chloro-1-(4-methylphenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a valuable intermediate in synthetic organic and medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary insights for unambiguous identification, purity assessment, and further application of this compound.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , is a ketone derivative featuring a para-substituted phenolic ring and a reactive chloropropyl chain.[1][2][3] The precise structural elucidation and confirmation of its identity are paramount for its successful use in multi-step syntheses. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the spectral features and providing a framework for their interpretation.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the phenolic hydroxyl proton. The multiplicity of the signals, governed by spin-spin coupling, provides crucial information about neighboring protons.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 300 or 400 MHz spectrometer.

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data and Interpretation:

While a publicly available spectrum for direct citation is elusive, based on the analysis of structurally similar compounds and established chemical shift principles, the following is a highly probable interpretation of the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 | Doublet (d) | 2H | Ar-H (ortho to C=O) | The deshielding effect of the carbonyl group causes a downfield shift. These protons are coupled to the meta protons. |

| ~ 6.9 | Doublet (d) | 2H | Ar-H (meta to C=O) | The electron-donating hydroxyl group shields these protons, shifting them upfield. They are coupled to the ortho protons. |

| ~ 5.0 - 6.0 | Singlet (s, broad) | 1H | Ar-OH | The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It often appears as a broad singlet. |

| ~ 3.9 | Triplet (t) | 2H | -CH₂-Cl | The electronegative chlorine atom deshields these protons. They are coupled to the adjacent methylene group, resulting in a triplet. |

| ~ 3.4 | Triplet (t) | 2H | -CO-CH₂- | The carbonyl group deshields these protons. They are coupled to the methylene group adjacent to the chlorine, appearing as a triplet. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 197 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 162 | C-OH (aromatic) | The carbon attached to the hydroxyl group is shielded by its electron-donating effect. |

| ~ 131 | Ar-C (ortho to C=O) | Aromatic carbons in the vicinity of the electron-withdrawing carbonyl group. |

| ~ 128 | Ar-C (ipso) | The quaternary carbon to which the propanone chain is attached. |

| ~ 116 | Ar-C (meta to C=O) | Aromatic carbons shielded by the hydroxyl group. |

| ~ 41 | -CH₂-Cl | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |

| ~ 39 | -CO-CH₂- | The carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for IR Spectroscopy:

A common method for solid samples is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400-3200 | Broad | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded phenolic hydroxyl group. |

| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~ 2980-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methylene groups. |

| ~ 1670 | Strong | C=O stretch | The strong absorption is indicative of the conjugated ketone carbonyl group. |

| ~ 1600, 1510 | Medium | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1250 | Strong | C-O stretch (phenol) | Stretching vibration of the carbon-oxygen bond of the phenol. |

| ~ 750-700 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 184, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 186 with about one-third the intensity of the molecular ion peak should be observed.

Key Fragmentation Pathways:

Caption: Plausible fragmentation pathways for this compound in EI-MS.

-

m/z 121: This prominent peak likely arises from the acylium ion, [HOC₆H₄CO]⁺, formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is a characteristic fragmentation for ketones.

-

m/z 93: Loss of a carbonyl group (CO) from the m/z 121 fragment would lead to the hydroxyphenyl cation, [HOC₆H₄]⁺.

-

m/z 63/65: This isotopic pair corresponds to the [CH₂CH₂Cl]⁺ fragment resulting from alpha-cleavage.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The predicted spectral data, based on established principles and comparison with analogous structures, offers a reliable guide for researchers. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the confident identification and purity assessment of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Global Substance Registration System. 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE. Available from: [Link][3]

Sources

The Chemistry and Therapeutic Potential of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate libraries of biologically active compounds is a cornerstone of modern drug discovery. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one and its analogs represent such a promising chemical framework. This propiophenone derivative, characterized by a chlorinated ethyl ketone chain attached to a phenol ring, serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds, most notably chalcones and flavonoids. These downstream derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and exploitation of this valuable chemical scaffold.

Chemical Properties and Synthesis of the Core Scaffold

This compound is a solid chemical compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its structure features a 4-hydroxyphenyl group, which significantly influences its reactivity and serves as a key handle for derivatization.

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] However, the reaction with phenol presents unique challenges due to the presence of the hydroxyl group. This can lead to two competing reactions: C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group). Furthermore, the O-acylated product can undergo a Fries rearrangement to yield the C-acylated product.[4]

To favor the desired para-substituted C-acylation product (4-hydroxy isomer), reaction conditions must be carefully controlled. Low temperatures generally favor the formation of the para-isomer.

Experimental Protocol: Synthesis of this compound

-

Materials: Phenol, 3-chloropropionyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ice, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of phenol (1.0 equivalent) in dry DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

-

To a separate dropping funnel, add a solution of 3-chloropropionyl chloride (1.0 equivalent) in dry DCM. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst. The low temperature (0°C) is employed to control the exothermicity of the reaction and to favor the formation of the para-substituted product. The acidic workup is necessary to break down the aluminum chloride-ketone complex and protonate the phenoxide.

Key Derivatives and Their Synthesis

The true potential of this compound lies in its utility as a starting material for the synthesis of more complex and biologically active molecules, particularly chalcones and flavonoids.

Chalcones: The Open-Chain Flavonoid Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde.[5] In this context, this compound can be dehydrochlorinated to form 1-(4-hydroxyphenyl)prop-2-en-1-one, which can then react with various benzaldehydes to yield a diverse library of chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Materials: 1-(4-hydroxyphenyl)ethan-1-one (derived from the core scaffold), substituted benzaldehyde, ethanol, sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add a solution of NaOH (typically 10-40%) dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

-

Flavonoids: The Biologically Active Heterocycles

Flavonoids are a class of natural products with a C6-C3-C6 skeleton. They can be synthesized from chalcones through an oxidative cyclization reaction.

Experimental Protocol: Synthesis of a Flavone Derivative from a Chalcone

-

Materials: Chalcone precursor, dimethyl sulfoxide (DMSO), iodine.

-

Procedure:

-

Dissolve the chalcone precursor in DMSO.

-

Add a catalytic amount of iodine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, pour the reaction mixture into an ice-water mixture.

-

Collect the precipitated flavone by filtration and recrystallize from an appropriate solvent.

-

Biological Activities and Therapeutic Applications

Derivatives of this compound, especially chalcones and flavonoids, have been extensively studied for their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of chalcone and flavonoid derivatives against various cancer cell lines.[6][7] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Key Signaling Pathways Targeted by Derivatives:

-

p53 Pathway Activation: Many chalcone derivatives have been shown to activate the p53 tumor suppressor pathway.[6][8][9] They can disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and the transcriptional activation of genes involved in apoptosis and cell cycle arrest.[10][11]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[7][12] Flavonoids have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[13][14][15]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Chalcone Derivative | MCF-7 (Breast) | 3.44 ± 0.19 µM | [6] |

| Chalcone Derivative | HepG2 (Liver) | 4.64 ± 0.23 µM | [6] |

| Chalcone Derivative | HCT116 (Colon) | 6.31 ± 0.27 µM | [6] |

| Chalcone-Azole Hybrid | MCF-7 (Breast) | 0.6–3.7 µg/mL | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.[16]

Structure-Activity Relationship (SAR) Insights: The presence of specific substituents on the aromatic rings of chalcones and flavonoids can significantly influence their antimicrobial potency. For instance, the introduction of halogen atoms or hydroxyl groups can enhance activity.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

| Chalcone Derivative | Candida albicans | 1.95 | [16] |

| Chalcone Derivative | Aspergillus niger | 7.81 | [16] |

Analytical Characterization

The robust characterization of synthesized compounds is essential for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of these compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

A comprehensive set of spectral data for this compound can be found in various chemical databases.[17]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for their quantification.

Visualizations

Synthesis Workflow

Caption: Simplified diagram of p53 pathway activation by chalcone derivatives.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the ease with which it can be converted into biologically active chalcones and flavonoids make it an attractive scaffold for the development of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of its derivatives, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research.

Future efforts in this area should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their molecular targets. The exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases. While some chalcone derivatives have entered clinical studies, further investigation into the therapeutic potential of compounds derived from this specific scaffold is warranted. [18]

References

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. [Link]

-

TChal activated the p53 signaling pathway at the transcriptional... (n.d.). ResearchGate. [Link]

-

Natural chalcones interfering with p53 pathway. (n.d.). ResearchGate. [Link]

-

Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. (n.d.). National Institutes of Health. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]

-

Fries rearrangement. (n.d.). Wikipedia. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). National Institutes of Health. [Link]

-

Summary of the effects of flavonoids on cancer mediated by the NF-kB signaling pathway. (n.d.). ResearchGate. [Link]

-

Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells. (2019). National Institutes of Health. [Link]

-

Recent advances in therapeutic chalcones. (2025). ResearchGate. [Link]

-

Chalcone Synthesis & Antibacterial Study | PDF. (n.d.). Scribd. [Link]

-

Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). National Institutes of Health. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. (n.d.). PubMed Central. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). National Institutes of Health. [Link]

-

Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. (2022). PubMed Central. [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. [Link]

-

CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. (2025). Chemsrc. [Link]

-

(1R)-3-chloro-1-phenylpropan-1-ol. (n.d.). PubChem. [Link]

-

3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0. (n.d.). Matrix Fine Chemicals. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]